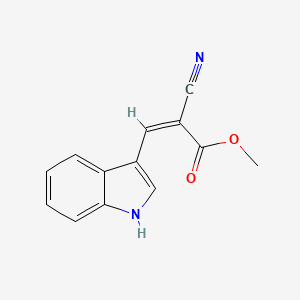

methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate

Description

Methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate is a synthetic indole derivative characterized by a conjugated enoate-cyano system. Indole derivatives are renowned for their biological relevance, including antimicrobial, antitumor, and anti-inflammatory activities . This compound’s Z-configuration at the α,β-unsaturated ester moiety is stabilized by intramolecular interactions, as confirmed by X-ray crystallography . Its synthesis typically involves condensation reactions under acidic conditions, yielding a planar molecular geometry with distinct hydrogen-bonding patterns that influence packing and stability .

Properties

IUPAC Name |

methyl (Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-17-13(16)9(7-14)6-10-8-15-12-5-3-2-4-11(10)12/h2-6,8,15H,1H3/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKWEDQGUNBTEE-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CNC2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\C1=CNC2=CC=CC=C21)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123770-84-3 | |

| Record name | METHYL ALPHA-CYANO-3-INDOLEACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate typically involves the condensation of indole-3-carboxaldehyde with malononitrile in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions include various substituted indole derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogues

Crystallographic and Packing Analysis

Table 3: Crystallographic Data Comparison

- Packing Stability : The target compound’s V-shaped chains via C–H···O bonds enhance thermal stability compared to the ethyl pyrrole derivative, which lacks strong intermolecular interactions .

- Dihedral Angles : The 4-methoxyphenyl analogue exhibits a 60.7° dihedral angle between indole and methoxyphenyl planes, reducing conjugation compared to the planar target compound .

Biological Activity

Methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate, an indole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that includes an indole ring, a cyano group, and an ester functional group, which contribute to its diverse biological effects.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₀N₂O₂

- Molecular Weight : 226.23 g/mol

- SMILES Notation : COC(=O)C(=CC1=CNC2=CC=CC=C21)C#N

The compound is characterized by its indole core, which is known for its biological significance in various natural products and pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. This activity has been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. A study highlighted its effectiveness against several bacterial strains, demonstrating a significant reduction in bacterial growth at certain concentrations .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and colorectal cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |

| HT-29 (Colorectal) | 12.8 | Cell cycle arrest and apoptosis |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the condensation of indole derivatives with malononitrile under basic conditions, followed by esterification . The compound can undergo various chemical reactions, including:

- Oxidation : Formation of oxo derivatives.

- Reduction : Conversion of the cyano group to an amine.

- Electrophilic Substitution : Modifications on the indole ring.

Case Studies

A recent study explored the efficacy of this compound in a mouse model of breast cancer. The results demonstrated a significant decrease in tumor size and weight compared to control groups. Histological analysis revealed reduced proliferation markers in treated tissues, suggesting a direct impact on tumor growth dynamics .

Another investigation focused on the compound's antimicrobial properties against multi-drug resistant strains. The study reported that this compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.